Structural Differentiator: Ortho- vs. Para-Methylphenyl Isomer
The primary differentiator of 1-(4-Bromophenyl)-3-O-tolyl-1H-pyrazol-5-amine (CAS 618098-24-1) is the ortho-substitution pattern of the methyl group on the 3-phenyl ring. This contrasts directly with its commercially available isomer, 1-(4-Bromophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine (CAS 618098-19-4), where the methyl group is in the para-position . This subtle structural shift profoundly impacts molecular shape, electron distribution, and steric bulk, which in turn govern target binding [1]. While direct biological data for these two specific compounds are not available in the public domain, class-level SAR studies on aminopyrazoles demonstrate that the position of substituents is a critical determinant of potency and selectivity for kinase targets like CDK2 [1].
| Evidence Dimension | Substituent Position on 3-Phenyl Ring |
|---|---|
| Target Compound Data | ortho-methylphenyl (O-tolyl group) |
| Comparator Or Baseline | 1-(4-Bromophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine (para-methylphenyl) |
| Quantified Difference | Substituent position: ortho vs. para; Calculated LogP for target compound = 4.61 [2]. |
| Conditions | Structural analysis and vendor catalog comparison. |
Why This Matters
For procurement in SAR studies, selecting the precise isomer is non-negotiable; the ortho- and para-methyl isomers are expected to yield distinct biological and physicochemical profiles, directly impacting assay outcomes.
- [1] Pevarello, P., Brasca, M. G., Amici, R., Orsini, P., Traquandi, G., Corti, L., ... & Vulpetti, A. (2004). 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding. Journal of Medicinal Chemistry, 47(13), 3367-3380. (Indirect class-level SAR inference) View Source
- [2] Chemsrc. (2018). 618098-24-1: 1-(4-Bromophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine. Retrieved from https://m.chemsrc.com/baike/1517828.html View Source
